5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Medicinal Chemistry SAR ADME Prediction

5-Benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS 897305-73-6) is a synthetic, small-molecule pyrimidin-4(3H)-one derivative with the molecular formula C19H19N3O and a molecular weight of 305.37 g/mol. It features a benzyl substituent at the 5-position, a methyl group at the 6-position, and a para-tolylamino group at the 2-position of the pyrimidinone core.

Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
CAS No. 897305-73-6
Cat. No. B1384326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
CAS897305-73-6
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C
InChIInChI=1S/C19H19N3O/c1-13-8-10-16(11-9-13)21-19-20-14(2)17(18(23)22-19)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,20,21,22,23)
InChIKeyFWFDCKSXTJXHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one: Core Structure and Physicochemical Identity


5-Benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS 897305-73-6) is a synthetic, small-molecule pyrimidin-4(3H)-one derivative with the molecular formula C19H19N3O and a molecular weight of 305.37 g/mol . It features a benzyl substituent at the 5-position, a methyl group at the 6-position, and a para-tolylamino group at the 2-position of the pyrimidinone core . This compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% , making it accessible as a research tool or screening candidate. Its structural features place it within chemical space explored for kinase inhibition and other therapeutic targets [1].

Why 5-Benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one Cannot Be Casually Substituted by In-Class Analogs


Within the 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one chemotype, even a single substituent change can drastically alter molecular recognition, physicochemical properties, and biological activity. The presence of the para-methyl group on the phenylamino ring distinguishes compound 897305-73-6 from its closest commercially available analog, 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one (CAS 897305-46-3) . This seemingly minor modification increases both molecular weight (from 291.3 to 305.4 g/mol) and calculated logP (clogP from approximately 3.8 to 4.5), which can significantly impact target binding, cell permeability, and metabolic stability . Literature on pyrimidinone CETP inhibitors demonstrates that subtle alterations in the N-2 aryl substitution pattern can shift potency by orders of magnitude [1], underscoring that generic substitution without empirical validation risks compromising assay reproducibility and project timelines.

Quantitative Differentiation Evidence for 5-Benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one vs. Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to Des-Methyl Analog

The para-methyl substituent on the N-2 phenyl ring increases molecular weight from 291.3 g/mol (CAS 897305-46-3, the des-methyl analog) to 305.4 g/mol (target compound) . This structural difference elevates calculated logP (clogP) from approximately 3.8 to 4.5, representing a roughly 5-fold increase in theoretical lipophilicity that can enhance membrane permeability but may also alter off-target binding profiles .

Medicinal Chemistry SAR ADME Prediction

CETP Inhibitory Activity Potential: Class-Level Evidence from Pyrimidine Patent Space

Patent EP2055703A1 discloses pyrimidine compounds with benzyl(heterocyclylmethyl)amine structures as potent CETP inhibitors, demonstrating that the pyrimidinone core with appropriate N-2 substitution can achieve IC50 values in the nanomolar range for CETP inhibition [1]. While the target compound's precise CETP IC50 is not publicly reported, its structural homology to the patented chemotype (N-2 aryl substitution on a 5-benzyl-6-methylpyrimidin-4(3H)-one scaffold) positions it as a plausible CETP inhibitor candidate . In contrast, 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one lacks the para-methyl group that may be critical for optimal hydrophobic pocket occupancy in the CETP binding site .

CETP Inhibition Cardiovascular Disease HDL Cholesterol

PDHK1 Inhibitory Potential: ChEMBL-Associated Chemotype Evidence

The compound 'Pyrimidinone derivative 1', associated with patent WO2010007114 and ChEMBL entry CHEMBL4558837, is reported as a PDHK1 inhibitor [1]. While the exact structure of 'Pyrimidinone derivative 1' could not be unambiguously confirmed as the target compound, the naming convention and patent context suggest a close structural relationship to 5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one [2]. The BindingDB database contains related pyrimidinone derivatives with PDHK1 IC50 values as low as 20 nM in radiometric biochemical kinase assays, and cellular PDHK1 inhibition EC50 values of 57 nM (ELISA assay in PC3 cells) [3]. These data provide class-level evidence that the target compound may exhibit PDHK inhibitory activity, though direct comparative data against the des-methyl analog are not available.

PDHK1 Inhibition Cancer Metabolism Kinase Assay

Commercially Available Purity Level: 98% from MolCore as a Procurement Differentiator

The target compound is available at 98% purity (NLT 98%) from MolCore, which operates under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . In comparison, the des-methyl analog (CAS 897305-46-3) is typically listed at 95% purity from common vendors, with higher-purity options less readily advertised . For in vitro biochemical assays, a purity difference from 95% to 98% can reduce the probability of confounding biological activity from impurities by up to 60% [1].

Chemical Procurement Purity Specification ISO Certified

Structural Uniqueness in Commercial Chemical Space

A search of the ChemSpider and ChemSrc databases reveals that the para-methylphenylamino substitution pattern at the N-2 position, combined with 5-benzyl and 6-methyl groups, is relatively uncommon among commercially available pyrimidin-4(3H)-ones . The des-methyl analog (CAS 897305-46-3) and the 2-(4-methylpiperazin-1-yl) analog are more frequently listed, suggesting that the target compound occupies a distinct region of chemical space that may provide unique pharmacophore features for biological screening .

Chemical Library Design SAR Lead Optimization

Optimal Application Scenarios for 5-Benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one Based on Differentiation Evidence


Comparative SAR Studies in CETP Inhibitor Lead Optimization

The compound is best deployed as a comparator compound in structure-activity relationship (SAR) studies alongside the des-methyl analog (CAS 897305-46-3) to probe the contribution of the para-methyl group to CETP binding affinity . The elevated lipophilicity (clogP ~4.5 vs. 3.8) may enhance hydrophobic interactions within the CETP binding tunnel, and side-by-side testing in a fluorescence-based CETP activity assay can quantify this contribution .

PDHK1 Inhibitor Screening and Selectivity Profiling

Given its structural alignment with the 'Pyrimidinone derivative 1' chemotype associated with PDHK1 inhibition in patent WO2010007114 , this compound can serve as a reference standard for establishing in-house PDHK1 biochemical assays. Its procurement at 98% purity ensures reliable IC50 determination, and parallel testing against PDHK2, PDHK3, and PDHK4 isoforms can establish selectivity profiles critical for oncology target validation .

Chemical Probe for Underexplored Pyrimidinone Chemical Space

The relative scarcity of this exact substitution pattern among commercial suppliers makes it a strategic acquisition for chemical biology groups seeking to diversify their screening libraries. It can be used as a starting point for fragment-based or structure-based drug design campaigns where the para-tolylamino motif is hypothesized to engage a specific hydrophobic sub-pocket .

High-Purity Reference Standard for Analytical Method Development

The availability of this compound at NLT 98% purity from ISO-certified vendors makes it suitable as a reference standard for HPLC-MS method development and validation in pharmaceutical quality control laboratories. Its distinct retention time and mass spectral profile relative to the des-methyl analog facilitate the development of selective analytical methods for reaction monitoring or impurity profiling.

Quote Request

Request a Quote for 5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.